Chlordiazepoxide-d5

Catalog No.
S3617899
CAS No.
65891-81-8
M.F
C16H14ClN3O
M. Wt
304.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlordiazepoxide-d5

CAS Number

65891-81-8

Product Name

Chlordiazepoxide-d5

IUPAC Name

7-chloro-4-hydroxy-N-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-imine

Molecular Formula

C16H14ClN3O

Molecular Weight

304.78 g/mol

InChI

InChI=1S/C16H14ClN3O/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9,21H,10H2,1H3/i2D,3D,4D,5D,6D

InChI Key

BUCORZSTKDOEKQ-VIQYUKPQSA-N

SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O

Canonical SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C3C=C(C=CC3=NC(=NC)CN2O)Cl)[2H])[2H]

Chlordiazepoxide-d5 is a deuterated derivative of chlordiazepoxide, a long-acting benzodiazepine primarily used for its anxiolytic, sedative, and hypnotic properties. The chemical formula for chlordiazepoxide-d5 is C₁₆H₁₄ClN₃O, and it is characterized by the incorporation of five deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in analytical chemistry, particularly in mass spectrometry, where it serves as an internal standard for quantifying chlordiazepoxide levels in biological samples .

  • Information on the specific hazards of Chlordiazepoxide-d5 is limited.
  • However, deuterium is a non-toxic isotope of hydrogen, suggesting minimal inherent toxicity [].
  • As a derivative of Chlordiazepoxide, it's advisable to handle it with care, following standard laboratory safety protocols for potentially hazardous materials [].

The biological activity of chlordiazepoxide-d5 mirrors that of chlordiazepoxide, exhibiting significant anxiolytic effects by enhancing GABAergic activity. It binds to the benzodiazepine site on GABA-A receptors, promoting increased chloride ion influx and resulting in hyperpolarization of neurons. This action decreases neuronal excitability and produces calming effects. Studies indicate that benzodiazepines like chlordiazepoxide can also exhibit muscle relaxant properties and may have anticonvulsant effects .

Chlordiazepoxide-d5 can be synthesized through various methods, including:

  • Deuteration: The introduction of deuterium atoms into the chlordiazepoxide structure can be achieved using deuterated solvents or reagents during synthesis.
  • Chemical Modification: Starting from non-deuterated chlordiazepoxide, selective hydrogen-deuterium exchange reactions can be employed to replace specific hydrogen atoms with deuterium.
  • Synthetic Routes: Traditional synthetic pathways for chlordiazepoxide involve cyclization reactions between appropriate amines and carbonyl compounds, which can be adapted for deuterated precursors .

Chlordiazepoxide-d5 is primarily utilized as an internal standard in pharmacokinetic studies and analytical chemistry. Its unique isotopic labeling allows for accurate quantification of chlordiazepoxide in biological matrices using mass spectrometry techniques. Additionally, it aids in understanding the pharmacodynamics and pharmacokinetics of benzodiazepines by providing a reliable reference point during analysis .

Interaction studies involving chlordiazepoxide-d5 typically focus on its role as a reference compound in assessing the pharmacokinetics of benzodiazepines. These studies often investigate:

  • Drug-Drug Interactions: Evaluating how co-administered drugs affect the metabolism and efficacy of chlordiazepoxide.
  • Metabolic Pathways: Understanding how deuteration influences metabolic stability and pathways compared to non-deuterated forms.
  • Pharmacological Effects: Assessing how interactions with other neurotransmitter systems may alter the expected anxiolytic or sedative effects .

Chlordiazepoxide-d5 shares structural similarities with several other benzodiazepines. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
ChlordiazepoxideC₁₆H₁₄ClN₃ONon-deuterated version used clinically
DiazepamC₁₈H₁₈ClN₃O₂Shorter half-life; widely prescribed anxiolytic
LorazepamC₁₁H₁₂ClN₃OIntermediate acting; commonly used for anxiety
AlprazolamC₁₄H₁₁ClN₂OFast onset; often prescribed for panic disorders

Uniqueness: Chlordiazepoxide-d5's distinct feature is its deuteration, which enhances its application in analytical chemistry without altering its pharmacological profile significantly. This allows researchers to study the behavior of benzodiazepines more accurately while minimizing interference from other compounds .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

304.1139235 g/mol

Monoisotopic Mass

304.1139235 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-20

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